molecular formula C23H27NO2 B11581808 1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one

1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one

Cat. No.: B11581808
M. Wt: 349.5 g/mol
InChI Key: IPZJMAAWJCDNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one is a complex organic compound that features an indole core, a phenoxyethyl group, and a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The phenoxyethyl group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks an alkyl halide containing the phenoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Mechanism of Action

The mechanism of action of 1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one is unique due to its combination of an indole core with a phenoxyethyl group and a dimethylpropanone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

1-[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C23H27NO2/c1-16-10-11-18(14-17(16)2)26-13-12-24-15-20(22(25)23(3,4)5)19-8-6-7-9-21(19)24/h6-11,14-15H,12-13H2,1-5H3

InChI Key

IPZJMAAWJCDNBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.